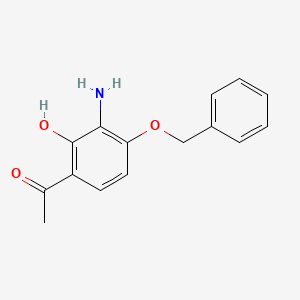

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDBWSYVDANFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728585 | |

| Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871101-87-0 | |

| Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the multifaceted compound, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This acetophenone derivative, with its unique arrangement of amino, hydroxyl, and benzyloxy functional groups, presents significant interest as a potential building block in medicinal chemistry and materials science. This document outlines a logical synthetic pathway, detailed analytical methodologies for structural elucidation and purity assessment, and a discussion of its key physicochemical properties. The protocols and analyses presented herein are designed to be a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound, with the CAS Number 871101-87-0, is an aromatic ketone featuring a highly functionalized phenyl ring.[1][2][3] The presence of a chelating 2-hydroxyacetophenone moiety, a nucleophilic amino group, and a bulky, lipophilic benzyloxy group bestows upon it a unique combination of chemical properties. These functional groups offer multiple sites for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules, such as heterocyclic compounds and potential pharmaceutical agents. The strategic placement of these groups can influence the molecule's reactivity, solubility, and biological activity. This guide will detail a feasible synthetic route and the essential analytical techniques required for its unambiguous characterization.

Synthesis and Purification

A logical and efficient synthetic route to this compound involves a three-step process starting from the commercially available 2,4-dihydroxyacetophenone. The overall synthetic scheme is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

The initial step involves the selective protection of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone as a benzyl ether. This is a standard Williamson ether synthesis.

Protocol:

-

To a solution of 2,4-dihydroxyacetophenone (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1 equivalent) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a solid.[4]

Step 2: Synthesis of 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone

The second step is the regioselective nitration of the benzylated intermediate. The directing effects of the hydroxyl and acetyl groups favor the introduction of the nitro group at the 3-position.

Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath.

-

Slowly add a solution of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid to the nitrating mixture while maintaining a low temperature.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated yellow solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

The crude 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to an amino group without affecting the ketone or the benzyl ether.

Protocol:

-

To a solution of 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone (1 equivalent) in ethanol or glacial acetic acid, add granulated tin (2-3 equivalents).

-

Add concentrated hydrochloric acid dropwise with stirring.[5]

-

Heat the reaction mixture in a water bath and monitor by TLC until the starting material disappears.[5]

-

Cool the reaction mixture and filter to remove unreacted tin.

-

Neutralize the filtrate with a concentrated sodium hydroxide solution until basic, which will precipitate the tin salts.

-

Filter the mixture and extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 871101-87-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₅NO₃ | [2] |

| Molecular Weight | 257.29 g/mol | [2] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |

Spectroscopic Characterization

Unambiguous structural confirmation of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include the carbonyl carbon of the ketone, the carbons of the two aromatic rings, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| N-H (amino) | 3400-3250 (two bands) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ketone) | 1680-1660 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1260-1000 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z 257.1052, corresponding to the molecular formula C₁₅H₁₅NO₃.

Chromatographic Analysis

Thin Layer Chromatography (TLC)

TLC is an essential tool for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the starting materials, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

Potential Applications and Reactivity

The structural features of this compound suggest several potential applications and avenues for further chemical transformations:

-

Pharmaceutical Intermediate: The molecule can serve as a scaffold for the synthesis of various heterocyclic compounds, such as benzoxazoles, quinolines, and benzodiazepines, which are known to exhibit a wide range of biological activities.

-

Chelating Agent: The 2-hydroxyacetophenone moiety can act as a bidentate ligand, capable of forming stable complexes with various metal ions.

-

Starting Material for Schiff Bases: The primary amino group can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis and have applications in catalysis and materials science.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. By following the outlined synthetic and analytical protocols, researchers can confidently prepare and validate the structure and purity of this valuable chemical intermediate. The unique combination of functional groups in this molecule opens up numerous possibilities for its application in the development of novel pharmaceuticals and functional materials.

References

Sources

- 1. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 871101-87-0 [m.chemicalbook.com]

- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a substituted acetophenone with significant potential in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from structurally related analogues, this document details the compound's chemical properties, outlines a plausible synthetic pathway, and explores its potential applications.

Core Chemical Identity

This compound is an aromatic ketone featuring a multifaceted substitution pattern on the phenyl ring. This includes an acetyl group, a hydroxyl group, a benzyloxy group, and an amino group. This unique combination of functional groups imparts specific chemical reactivity and potential for biological activity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 871101-87-0 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅NO₃ | [2] |

| Molecular Weight | 257.29 g/mol | N/A |

| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)O)N)OCC2=CC=CC=C2 | N/A |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="1.8,-1.2!"]; C8 [label="C", pos="2.2,0!"]; O2 [label="O", pos="-1.8,0.5!"]; H1 [label="H", pos="-2.1,0.8!"]; N1 [label="N", pos="-1.5,-1.2!"]; H2 [label="H₂", pos="-1.8,-1.5!"]; O3 [label="O", pos="0.8,1.8!"]; C9 [label="C", pos="1.5,2.5!"]; C10 [label="C", pos="2.2,1.8!"]; C11 [label="C", pos="2.9,2.5!"]; C12 [label="C", pos="3.6,1.8!"]; C13 [label="C", pos="3.6,1.1!"]; C14 [label="C", pos="2.9,0.4!"]; C15 [label="C", pos="2.2,1.1!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- C8; C2 -- O2; O2 -- H1; C3 -- N1; N1 -- H2; C4 -- O3; O3 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1,-0.5!"]; C6 [pos="1,0.5!"];

}digraph "Synthesis_of_this compound" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"2,4-Dihydroxyacetophenone" -> "1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone" [label="Benzyl Bromide,\nK₂CO₃, Acetone"]; "1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone" -> "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" [label="HNO₃, H₂SO₄"]; "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" -> "this compound" [label="H₂, Pd/C or\nSnCl₂, HCl"]; }

Figure 2. Proposed synthetic pathway for this compound.

Step 1: Benzylation of 2,4-Dihydroxyacetophenone

The first step involves the selective benzylation of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone. This is a standard Williamson ether synthesis. A similar procedure has been reported for the synthesis of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [5] Experimental Protocol:

-

To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.0 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.

Step 2: Nitration of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

The second step is the electrophilic aromatic substitution (nitration) of the benzylated intermediate. The hydroxyl and benzyloxy groups are ortho-, para-directing. The position ortho to the hydroxyl group and meta to the acetyl group is sterically and electronically favored for nitration.

Experimental Protocol:

-

Dissolve 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry to obtain crude 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

-

Further purification can be achieved by column chromatography or recrystallization.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean method.

Experimental Protocol:

-

Dissolve 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The final product can be purified by recrystallization or column chromatography.

Spectral Characterization (Predicted)

While experimental spectra for the title compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the substituted phenyl ring. A multiplet (δ 7.2-7.5 ppm) for the protons of the benzyl group.

-

Methylene Protons: A singlet around δ 5.1 ppm for the benzylic -CH₂- protons.

-

Methyl Protons: A singlet around δ 2.5 ppm for the acetyl -CH₃ protons.

-

Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal downfield around δ 200 ppm for the ketone carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Methylene Carbon: A signal around δ 70 ppm for the benzylic -CH₂- carbon.

-

Methyl Carbon: A signal upfield around δ 25-30 ppm for the acetyl -CH₃ carbon.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O Stretch: A strong absorption band around 1650 cm⁻¹ for the ketone carbonyl group.

-

C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ for the aryl ether.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An ion at m/z = 257.11 corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see characteristic fragments, such as the loss of the acetyl group ([M-43]⁺) and the benzyl group ([M-91]⁺).

Applications in Drug Discovery and Development

Substituted acetophenones are a class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The specific structural features of this compound suggest several potential therapeutic applications.

-

Enzyme Inhibition: The phenolic hydroxyl and amino groups can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes. For instance, some substituted acetophenones have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. [6]

-

Antimicrobial and Antifungal Agents: The acetophenone scaffold is present in many compounds with demonstrated antimicrobial and antifungal properties. [7]The title compound could be investigated for its efficacy against various pathogens.

-

Intermediate for Heterocyclic Synthesis: Amino acetophenones are versatile building blocks for the synthesis of more complex heterocyclic structures, such as flavonoids and quinolones, which are known to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. [8][9]

-

Antioxidant Properties: The phenolic moiety suggests that this compound may possess antioxidant properties by acting as a radical scavenger, a characteristic of many phenolic compounds used in medicinal applications.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Based on related compounds, it may be an irritant. [1]A comprehensive safety data sheet (SDS) should be consulted before handling.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into the synthesis, characterization, and therapeutic applications of this intriguing molecule. The insights provided herein, though based in part on inference from related structures, offer a scientifically sound starting point for future research endeavors.

References

-

Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225. [Link]

-

Sun, J., et al. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances, 10(4), 2157-2165. [Link]

-

Yadav, P., & Kumar, A. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library, 8(5), 35-39. [Link]

-

Encyclopedia.pub. Amino Acetophenones for Natural Product Analogs. [Link]

-

Akhtar, J., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. American Journal of PharmTech Research, 2(4), 734-741. [Link]

Sources

- 1. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 871101-87-0 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. scialert.net [scialert.net]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

This guide provides an in-depth analysis of the spectroscopic properties of the multifaceted compound, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. Designed for researchers and professionals in drug discovery and chemical synthesis, this document moves beyond a simple data sheet. It offers a detailed interpretation of predicted spectroscopic data, grounded in fundamental principles and comparative analysis with structurally related molecules. The methodologies described herein are presented as self-validating systems, ensuring that a researcher following these protocols can confidently acquire and interpret high-quality data.

Molecular Structure and Spectroscopic Overview

This compound (CAS Number: 871101-87-0, Molecular Formula: C₁₅H₁₅NO₃) is a substituted acetophenone derivative.[1][2][3] Its structure incorporates several key functional groups that give rise to a rich and informative spectroscopic profile: a ketone, a phenol, a primary aromatic amine, and a benzyl ether. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet | 1H | Ar-OH | The phenolic proton is expected to be significantly downfield due to hydrogen bonding with the adjacent ketone and its acidic nature. |

| ~7.3-7.5 | Multiplet | 5H | C₆H ₅-CH₂ | Protons of the unsubstituted phenyl ring of the benzyloxy group. |

| ~6.8 | Doublet | 1H | Ar-H (H-6) | Aromatic proton ortho to the acetyl group, expected to be downfield. |

| ~6.5 | Doublet | 1H | Ar-H (H-5) | Aromatic proton meta to the acetyl group. |

| ~5.1 | Singlet | 2H | -O-CH ₂-Ph | Benzylic protons, typically found in this region. |

| ~4.5 | Broad Singlet | 2H | Ar-NH ₂ | Protons of the primary amine, often broad and exchangeable with D₂O. |

| ~2.5 | Singlet | 3H | -C(=O)CH ₃ | Methyl protons of the acetyl group, deshielded by the adjacent carbonyl. |

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen as the solvent because it is a polar aprotic solvent that can effectively dissolve the compound and, importantly, allows for the observation of exchangeable protons like those of the hydroxyl and amino groups, which might be lost in solvents like CDCl₃ or D₂O.

-

Frequency: A 400 MHz or higher field instrument is recommended to achieve good resolution of the aromatic multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~203 | C =O | The carbonyl carbon of a ketone typically appears in this downfield region.[4][5] |

| ~160 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group, shifted downfield by the oxygen. |

| ~150 | Ar-C -OBn | Aromatic carbon bearing the benzyloxy group. |

| ~138 | Ar-C -NH₂ | Aromatic carbon attached to the amino group. |

| ~137 | C -ipso (of C₆H₅) | The ipso-carbon of the phenyl ring of the benzyloxy group. |

| ~128.5 | C -ortho/para (of C₆H₅) | Ortho and para carbons of the phenyl ring. |

| ~128 | C -meta (of C₆H₅) | Meta carbons of the phenyl ring. |

| ~115 | Ar-C -C=O | The aromatic carbon to which the acetyl group is attached. |

| ~110 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~105 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~70 | -O-C H₂-Ph | Benzylic carbon, characteristic chemical shift for a carbon attached to an oxygen.[6] |

| ~28 | -C(=O)C H₃ | Methyl carbon of the acetyl group. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium, Broad | O-H Stretch | The phenolic hydroxyl group will exhibit a broad absorption due to hydrogen bonding. |

| 3400-3300 | Medium, Two Bands | N-H Stretch | A primary amine typically shows two bands in this region corresponding to symmetric and asymmetric stretching.[7][8] |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the aromatic rings.[9] |

| 2950-2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations of the benzylic and methyl C-H bonds. |

| ~1650 | Strong, Sharp | C=O Stretch | The carbonyl stretch of the ketone is expected at a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |

| 1600-1450 | Medium | Aromatic C=C Stretch | A series of absorptions characteristic of the carbon-carbon stretching within the aromatic rings.[9] |

| ~1620 | Medium | N-H Bend | The scissoring vibration of the primary amine. |

| 1350-1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen of the amino group.[8] |

| 1250-1000 | Strong | C-O Stretch | Overlapping strong absorptions from the phenolic C-O and the ether C-O bonds. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Sources

- 1. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 871101-87-0 [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 871101-87-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 871101-87-0, identified as 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. While direct experimental data on the biological functions of this specific molecule is limited in publicly accessible literature, its structural features suggest its potential role as a key intermediate in the synthesis of more complex molecules and as a scaffold for drug discovery. This document synthesizes available information on its chemical properties, proposes a logical synthetic pathway based on established organic chemistry principles and related literature, and explores potential avenues for future research into its biological activity by drawing parallels with structurally analogous compounds.

Introduction and Chemical Identity

This compound is a substituted acetophenone derivative. The presence of a reactive amino group, a phenolic hydroxyl group, and a lipophilic benzyloxy group on the same aromatic scaffold makes it a versatile building block in medicinal chemistry and materials science. Its structural complexity suggests it is likely a synthetic intermediate rather than a final product.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 871101-87-0 | [1][2] |

| Chemical Name | This compound | [1][3] |

| Molecular Formula | C₁₅H₁₅NO₃ | [3] |

| Molecular Weight | 257.29 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and methanol (predicted) | N/A |

Molecular Structure and Physicochemical Characteristics

The core of this molecule is a 1,2,3,4-tetrasubstituted benzene ring. The ketone, hydroxyl, amino, and benzyloxy functional groups impart a unique combination of electronic and steric properties that can be exploited in further chemical transformations. The intramolecular hydrogen bonding potential between the hydroxyl and ketone groups, as well as the amino and hydroxyl groups, can influence its conformation and reactivity.

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for CAS 871101-87-0.

Step-by-Step Methodologies (Hypothetical Protocol)

Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

This step is a standard Williamson ether synthesis, a well-documented reaction for the formation of ethers.

-

Reaction Setup: To a solution of 2,4-dihydroxyacetophenone in a suitable polar aprotic solvent (e.g., acetone or DMF), add a weak base such as potassium carbonate (K₂CO₃).

-

Addition of Alkylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Nitration of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

The introduction of a nitro group onto the aromatic ring is a key step. The directing effects of the existing substituents will favor nitration at the C3 position.

-

Reaction Setup: Dissolve the product from Step 1 in a strong acid, typically concentrated sulfuric acid (H₂SO₄), at a low temperature (e.g., 0 °C).

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as fuming nitric acid (HNO₃), while maintaining the low temperature.

-

Reaction and Quenching: Allow the reaction to proceed at low temperature until TLC analysis indicates the consumption of the starting material. Carefully pour the reaction mixture over ice to quench the reaction and precipitate the product.

-

Purification: The crude nitro-derivative can be collected by filtration and purified by recrystallization.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine.

-

Catalytic Hydrogenation (Preferred Method): Dissolve the nitro-compound in a suitable solvent (e.g., ethanol or ethyl acetate) and subject it to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

-

Alternative Reduction: Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.

-

Work-up and Isolation: After the reaction is complete, filter off the catalyst (if used) and neutralize the reaction mixture. Extract the product with an organic solvent. The final compound can be purified by column chromatography or recrystallization.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data has been reported for this compound, the structural motifs present in the molecule are found in various biologically active compounds. This suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents.

-

Antimicrobial Agents: Substituted acetophenones have been investigated for their antibacterial and antifungal properties. The combination of a phenolic hydroxyl group and an amino group could chelate metal ions essential for microbial growth or interact with microbial enzymes.

-

Enzyme Inhibitors: The acetophenone scaffold is present in inhibitors of various enzymes. For instance, derivatives of hydroxyacetophenone have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in diabetes research.

-

Anticancer Research: The aminophenol moiety is a key feature in some anticancer agents. This compound could be a precursor for the synthesis of more complex heterocyclic systems with potential cytotoxic activity against cancer cell lines.

The primary application of this compound is likely as a chemical intermediate. Its functional groups allow for a variety of subsequent chemical modifications, making it a useful starting material for the synthesis of a diverse range of target molecules in a drug discovery program.

Conclusion and Future Perspectives

This compound (CAS 871101-87-0) is a synthetically accessible substituted acetophenone with significant potential as a building block in medicinal chemistry. Although its own biological profile remains to be elucidated, its structural features are reminiscent of various classes of pharmacologically active molecules.

Future research should focus on:

-

Confirmation of the proposed synthetic route and optimization of reaction conditions to provide an efficient and scalable synthesis.

-

Screening for biological activity in a panel of assays, including antimicrobial, anticancer, and enzyme inhibition assays, to uncover its potential therapeutic applications.

-

Utilization as a scaffold for the synthesis of libraries of related compounds to explore structure-activity relationships and identify lead compounds for further drug development.

This technical guide provides a foundational understanding of this compound, highlighting its chemical nature and potential for future research and development in the pharmaceutical sciences.

References

-

MilliporeSigma. Safety Data Sheet. [Link]

-

PubChem. 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a substituted acetophenone with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed insights into its chemical properties, a robust synthesis protocol, and an exploration of its potential biological activities.

Core Molecular Attributes

This compound is a poly-substituted aromatic ketone. The presence of an amino group, a hydroxyl group, and a bulky benzyloxy group on the phenyl ring, in addition to the ethanone moiety, imparts a unique combination of chemical properties and potential for diverse biological interactions.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₅NO₃ | [1] |

| Molecular Weight | 257.29 g/mol | [2] |

| CAS Number | 871101-87-0 | [2] |

| Synonyms | 1-(3-amino-2-hydroxy-4-(phenylmethoxy)phenyl)ethanone, Ethanone, 1-[3-amino-2-hydroxy-4-(phenylmethoxy)phenyl]- | [1] |

Synthesis Methodology: A Multi-Step Approach

-

Selective Benzylation: Protection of one of the hydroxyl groups of a dihydroxyacetophenone precursor.

-

Regioselective Nitration: Introduction of a nitro group at the desired position on the aromatic ring.

-

Chemoselective Reduction: Reduction of the nitro group to the primary amine.

The following protocol is a scientifically sound adaptation based on reported procedures for similar transformations.[3][4][5][6]

Proposed Synthesis Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (Adapted from Ma et al., 2011)[3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dihydroxyacetophenone (10 mmol), anhydrous potassium carbonate (20 mmol), and 100 mL of acetone.

-

Addition of Reagent: To the stirred suspension, add benzyl bromide (10 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a solid.

Step 2: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (Adapted from a general nitration protocol)[4]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the product from Step 1 (5 mmol) in 20 mL of glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Agent: In a separate beaker, cautiously prepare a nitrating mixture by adding concentrated nitric acid (70%, 5.5 mmol) to 5 mL of glacial acetic acid, keeping the mixture cool.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of the acetophenone derivative over 30 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry. The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Adapted from protocols for nitro group reduction)[5][6]

Method A: Tin and Hydrochloric Acid Reduction

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place the nitro compound from Step 2 (2 mmol) and granulated tin (6 mmol).

-

Reaction: Add 50 mL of ethanol followed by the slow addition of 10 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until a basic pH is achieved.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method B: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the nitro compound from Step 2 (2 mmol) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the desired amino compound.

Spectroscopic and Chromatographic Characterization (Predicted)

As experimental data for this compound is not widely published, the following characterization data is predicted based on the analysis of its structural features and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for the target molecule are presented below. These predictions are based on established principles of NMR spectroscopy and data from similar molecular scaffolds.[7][8][9]

| Proton (¹H) Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (phenyl of benzyloxy) | 7.30 - 7.50 | m | 5H |

| Aromatic-H (on acetophenone ring) | 6.50 - 7.00 | m | 2H |

| -CH₂- (benzylic) | ~5.10 | s | 2H |

| -NH₂ | 4.0 - 5.0 (broad) | s | 2H |

| -OH | 9.0 - 11.0 (broad) | s | 1H |

| -COCH₃ | ~2.50 | s | 3H |

| Carbon (¹³C) Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~203 |

| Aromatic C-O (benzyloxy) | ~155 |

| Aromatic C-OH | ~150 |

| Aromatic C-NH₂ | ~140 |

| Aromatic C (ipso, benzyloxy) | ~137 |

| Aromatic C-H (phenyl of benzyloxy) | 127 - 129 |

| Aromatic C-H (acetophenone ring) | 105 - 115 |

| -CH₂- (benzylic) | ~70 |

| -COCH₃ | ~26 |

Expected Mass Spectrometry Fragmentation

In mass spectrometry, the molecule is expected to undergo characteristic fragmentation patterns.[10][11]

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

The molecular ion peak [M]⁺˙ is expected at m/z 257. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 242, and the cleavage of the benzylic ether bond to produce a prominent tropylium ion at m/z 91 and a fragment at m/z 166.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[12][13]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ketone) | 1650 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1000 - 1300 |

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted acetophenones are a well-established class of compounds with a wide range of biological activities.[14] The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel therapeutic agents.

As a Versatile Chemical Intermediate

The amino and hydroxyl groups on the aromatic ring provide reactive handles for further chemical modifications. This allows for the synthesis of a diverse library of derivatives, which can be screened for various biological activities. For example, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

Potential Biological Activities

-

Antimicrobial Agents: The aminophenol moiety is a common feature in many antimicrobial compounds. Derivatives of this scaffold could be explored for their efficacy against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Agents: The benzophenone scaffold is present in several compounds with anti-inflammatory properties.[15] Further derivatization could lead to the discovery of novel anti-inflammatory drugs.

-

Enzyme Inhibitors: The structural features of this molecule suggest potential interactions with various enzymes. For instance, it could be a starting point for the design of kinase inhibitors or other enzyme-targeted therapies.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a molecule with considerable potential for applications in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its core properties, a detailed, scientifically-grounded synthesis protocol, and an analysis of its expected spectral characteristics. The versatile nature of its chemical structure makes it an excellent starting point for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is highly encouraged.

References

-

Chemoselective reductions of 4-nitroacetophenone. (2022, November 2). Chemistry Online. [Link]

- CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone.

-

Chemical Reaction: Synthesis of m-Aminoacetophenone from m-Nitrocetophenone. (2022, February 21). WritingUniverse. [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0223925). NP-MRD. [Link]

- Mass Spectrometry: Fragment

-

1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0237760). NP-MRD. [Link]

-

Selective Reduction using Fe/HCl - Undergraduate Teaching Lab Experiment. (2021, August 27). YouTube. [Link]

-

Explain all possible fragmentation for in mass spectrometry. Structure o... (2025, October 5). Filo. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29). Bulgarian Chemical Communications. [Link]

- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

- CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.

- IR handout.pdf. Unknown Source.

-

FT-IR spectra of control and treated samples of p-hydroxyacetophenone. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0314294). NP-MRD. [Link]

-

Acetophenone, m-nitro. Organic Syntheses Procedure. [Link]

-

Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub. [Link]

-

1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC - NIH. [Link]

- JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

- Table of Characteristic IR Absorptions. Unknown Source.

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [Link]

-

1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. PMC - PubMed Central. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry. [Link]

- Supporting Inform

-

Mass spectra of acetophenone in the molecular ion region. (A)... ResearchGate. [Link]

- CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

-

(PDF) Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Predict all NMR spectra. NMRDB.org. [Link]

-

Predict 13C NMR spectra. Cheminfo.org. [Link]

-

Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. (2024, February 2). YouTube. [Link]

-

Method for producing bis(3-amino-4-hydroxyphenyl) compounds. Patent 0895985. [Link]

-

Medicinal Chemistry of Aminocyclitols. PubMed. [Link]

-

4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. writinguniverse.com [writinguniverse.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Visualizer loader [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. Amino Acetophenones for Natural Product Analogs | Encyclopedia MDPI [encyclopedia.pub]

- 15. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

Introduction

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, with CAS number 871101-87-0, is a valuable substituted acetophenone derivative.[1][2] Its structure, featuring amino, hydroxyl, and benzyloxy functionalities, makes it a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, starting from readily available precursors. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and explain the underlying chemical principles that govern each transformation. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a multi-step sequence starting from 2,4-dihydroxyacetophenone. This strategy leverages the differential reactivity of the hydroxyl groups and the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern. The overall synthetic transformation is depicted below:

Figure 1: Proposed synthetic route for this compound.

This three-step approach involves:

-

Selective Benzylation: Protection of the more acidic 4-hydroxyl group as a benzyl ether.

-

Regioselective Nitration: Introduction of a nitro group at the 3-position, guided by the existing substituents.

-

Selective Reduction: Conversion of the nitro group to the target amine functionality without affecting the ketone or benzyl ether.

Step 1: Selective Benzylation of 2,4-Dihydroxyacetophenone

Rationale

The starting material, 2,4-dihydroxyacetophenone, possesses two hydroxyl groups with different acidities. The 4-hydroxyl group is more acidic than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in acidity allows for the regioselective alkylation of the 4-hydroxyl group under controlled basic conditions.[3] Benzyl bromide is chosen as the alkylating agent to introduce the benzyl protecting group, which is stable under the conditions of the subsequent nitration and can be removed by hydrogenolysis if required.[4]

Experimental Protocol

A procedure for the synthesis of the product of this step, 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone, has been reported and is adapted here.[5]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 6.08 g | 40 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 6.84 g (4.75 mL) | 40 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 11.06 g | 80 |

| Acetone | C₃H₆O | 58.08 | 400 mL | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone (6.08 g, 40 mmol) and acetone (400 mL).

-

Stir the mixture until the solid is completely dissolved.

-

Add potassium carbonate (11.06 g, 80 mmol) to the solution.

-

Add benzyl bromide (4.75 mL, 40 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 3 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from methanol to yield pure 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a crystalline solid. A reported yield for a similar reaction is 78%.[5]

Characterization

The structure of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone can be confirmed by spectroscopic methods.[6]

Step 2: Regioselective Nitration

Rationale

The nitration of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone is a critical step that determines the final substitution pattern. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the three substituents on the benzene ring:

-

-OH (hydroxyl): A strongly activating ortho, para-director.

-

-OCH₂Ph (benzyloxy): A strongly activating ortho, para-director.

-

-COCH₃ (acetyl): A deactivating meta-director.

The powerful activating and ortho, para-directing influence of the hydroxyl and benzyloxy groups will dominate over the deactivating, meta-directing effect of the acetyl group.[7][8] The hydroxyl group at position 2 directs towards positions 1 (already substituted), 3, and 5. The benzyloxy group at position 4 directs towards positions 3 and 5. The acetyl group at position 1 directs towards positions 3 and 5. Therefore, the incoming electrophile (nitronium ion, NO₂⁺) is strongly directed to the 3 and 5 positions. The hydroxyl group's strong ortho-directing effect is expected to favor nitration at the adjacent 3-position. A patent describes a method for preparing 2-hydroxy-3-aminoacetophenone which involves a nitration step that selectively occurs at the 3-position of a 2-hydroxyacetophenone derivative.[9]

Figure 2: Rationale for the regioselective nitration.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of activated aromatic compounds.[10][11]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | C₁₅H₁₄O₃ | 242.27 | 4.85 g (20 mmol) |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 1.5 mL |

| Crushed Ice | H₂O | 18.02 | ~100 g |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Procedure:

-

In a 250 mL beaker, carefully dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (4.85 g, 20 mmol) in concentrated sulfuric acid (20 mL). The dissolution may be exothermic.

-

Cool the solution in an ice-salt bath to 0-5°C with constant stirring.

-

In a separate, pre-cooled test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (3 mL). Keep this mixture in the ice bath. Caution: This mixing is highly exothermic.[7][12]

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of the acetophenone derivative, maintaining the temperature below 10°C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. A yellow precipitate of the nitro product will form.

-

Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any residual acid.

-

Purify the crude 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone by recrystallization from ethanol.

Safety Precautions

Nitration reactions involving concentrated nitric and sulfuric acids are highly hazardous and must be performed with extreme caution in a well-ventilated fume hood.[13][14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12] The addition of the nitrating mixture is highly exothermic and must be done slowly with efficient cooling to prevent runaway reactions.[7]

Step 3: Selective Reduction of the Nitro Group

Rationale

The final step is the selective reduction of the nitro group to an amine. It is crucial to choose a reducing agent that does not affect the ketone or the benzyl ether functionalities. Catalytic hydrogenation with Pd/C is a common method for nitro group reduction, but it can also lead to the cleavage of benzyl ethers (hydrogenolysis).[16][17] Therefore, a milder and more chemoselective reducing agent is preferred. Tin(II) chloride (SnCl₂) in a non-acidic medium is an excellent choice for this transformation, as it is known to selectively reduce aromatic nitro groups in the presence of other reducible functional groups like ketones and benzyl ethers.[1][16]

Experimental Protocol

This protocol is based on established methods for the selective reduction of nitroarenes using tin(II) chloride.[3][8]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | C₁₅H₁₃NO₅ | 287.27 | 2.87 g | 10 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 11.28 g | 50 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For work-up | - |

| Brine | NaCl | 58.44 | For work-up | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (2.87 g, 10 mmol) in ethanol (100 mL).

-

Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78°C) with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add ethyl acetate (100 mL) and a saturated solution of sodium bicarbonate (100 mL) to the residue to neutralize the mixture and precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions

Tin(II) chloride is a corrosive and irritating substance.[4] Handle it in a well-ventilated area and wear appropriate PPE. The work-up procedure involves the neutralization of an acidic mixture, which can be exothermic.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound from 2,4-dihydroxyacetophenone. The key transformations—selective benzylation, regioselective nitration, and chemoselective reduction—are based on fundamental principles of organic chemistry. By carefully controlling the reaction conditions and following the detailed protocols, researchers can successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

-

Nitration reaction safety - YouTube. (2024). Retrieved from [Link]

-

Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (n.d.). Retrieved from [Link]

-

MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022). Retrieved from [Link] Harbourgroup.com/sds/MIXED_NITRATING_ACID.pdf

-

NITRIC ACID SAFETY - University of California, Santa Barbara. (n.d.). Retrieved from [Link]

-

1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

-

Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. (n.d.). Retrieved from [Link]

- CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents. (n.d.).

-

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem. (n.d.). Retrieved from [Link]

- CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol - Google Patents. (n.d.).

-

1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC - NIH. (n.d.). Retrieved from [Link]

- Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents. (n.d.).

- JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents. (n.d.).

-

Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - arkat usa. (n.d.). Retrieved from [Link]

-

4'-Benzyloxy-2'-hydroxyacetophenone - SpectraBase. (n.d.). Retrieved from [Link]

-

Selective nitration of benzophenone - Sci-Hub. (n.d.). Retrieved from [Link]

-

A Report on Directing Effects on Organic Chemistry - Longdom Publishing. (n.d.). Retrieved from [Link]

-

Directing Effects - Chemistry LibreTexts. (2015). Retrieved from [Link]

-

Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). Retrieved from [Link]

Sources

- 1. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resources.finalsite.net [resources.finalsite.net]

- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 12. eastharbourgroup.com [eastharbourgroup.com]

- 13. youtube.com [youtube.com]

- 14. fiveable.me [fiveable.me]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a pivotal chemical intermediate. Primarily known for its role in the synthesis of the leukotriene receptor antagonist Pranlukast, this document delves into the scientific rationale behind its creation and the detailed methodologies for its preparation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering expert insights into the practical and theoretical aspects of this compound's chemistry.

Introduction: A Molecule Born from a Therapeutic Need

The existence of this compound is intrinsically linked to the development of Pranlukast (ONO-1078), a significant advancement in the treatment of bronchial asthma and allergic rhinitis.[1][2] Developed by Ono Pharmaceutical, Pranlukast was the world's first approved cysteinyl leukotriene (CysLT) receptor antagonist, launched in Japan in 1995.[1][3] Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma, causing bronchoconstriction, mucus secretion, and airway inflammation. The scientific impetus for the creation of Pranlukast, and by extension its precursors, was the need for a potent and selective oral antagonist to block the effects of these leukotrienes.

The molecular architecture of Pranlukast required a specific arrangement of functional groups on a benzopyran core. This necessitated the development of a synthetic pathway that could efficiently construct this core with the desired substituents in the correct positions. This compound emerged as a critical building block in this endeavor, providing the foundational phenolic ketone structure with the necessary amine and protected hydroxyl functionalities. Its discovery was not an isolated event but a targeted step in the broader quest for a novel therapeutic agent.

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is a multi-step process that showcases key principles of modern organic synthesis, including the use of protecting groups and strategic functional group interconversions. The overall synthetic workflow can be logically divided into three primary stages, starting from a readily available precursor.

Caption: Overall synthetic workflow for this compound.

Step 1: Selective Protection via Benzylation

The synthesis commences with the commercially available 2,4-dihydroxyacetophenone. A critical first step is the selective protection of the 4-hydroxyl group. This is necessary because the subsequent nitration step is highly sensitive to the directing effects of the hydroxyl groups. Leaving both hydroxyls unprotected would lead to a mixture of products and potentially unwanted oxidation.

The benzyl group is an ideal choice for this protection due to its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenation, a method that is often compatible with other functional groups in the molecule.

Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

-

Reaction Setup: In a 100 ml flask, combine 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and acetone (40 ml).[4]

-

Reagent Addition: Add benzyl bromide (4 mmol) to the mixture.[4]

-

Reaction Conditions: Stir the mixture at 331 K (58 °C) for 3 hours.[4]

-

Work-up and Purification: After the reaction is complete, the crude product is obtained. This can be further purified by recrystallization from methanol to yield single crystals of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.[4] The reported yield for this reaction is approximately 78%.[4]

Causality of Experimental Choices:

-

Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen, facilitating the subsequent Williamson ether synthesis.

-

Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature. It is also relatively inert under these conditions.

-

Benzyl Bromide: This is the electrophile that reacts with the phenoxide to form the benzyl ether.

Step 2: Regioselective Nitration

With the 4-hydroxyl group protected, the subsequent electrophilic aromatic substitution (nitration) is directed primarily to the position ortho to the remaining free hydroxyl group. The hydroxyl group is a strong activating group and ortho-, para- director. The position ortho to the hydroxyl group and meta to the acetyl group is the most activated and sterically accessible for nitration.

Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

-

Reaction Setup: Dissolve 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone in a suitable solvent such as glacial acetic acid in a flask equipped with a dropping funnel and a cooling bath.

-

Nitrating Agent Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to glacial acetic acid.

-

Reaction Conditions: Cool the solution of the starting material and slowly add the nitrating mixture dropwise, maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction and prevent side reactions.

-

Work-up and Purification: After the addition is complete, allow the reaction to proceed for a specified time before quenching with ice water. The precipitated solid product, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, can be collected by filtration, washed with cold water, and purified by recrystallization, for example from ethanol.

Causality of Experimental Choices:

-

Glacial Acetic Acid: This is a common solvent for nitration reactions of this type, as it can dissolve the reactants and is relatively stable to the oxidizing conditions.

-

Low Temperature: Nitration is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.

Step 3: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is the preferred method for this transformation as it is generally high-yielding and clean, and the reaction conditions can be chosen to be mild enough to avoid debenzylation if carefully controlled.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the reduction of the specific nitro-intermediate is outlined in synthetic schemes for Pranlukast. A general and effective method is catalytic hydrogenation.

-

Reaction Setup: In a hydrogenation flask, dissolve 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone in a solvent system such as a mixture of dichloromethane and methanol.[3]

-

Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).[3] To facilitate the reaction and improve the solubility of the resulting amine salt, a small amount of concentrated hydrochloric acid and water can be added.[3]

-

Reaction Conditions: Evacuate the flask and replace the atmosphere with hydrogen gas. The hydrogenation is typically carried out under ambient pressure until the consumption of hydrogen ceases (which can take up to 20 hours).[3]

-